
5-Bromo-2-(1,1,2-trifluoroethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(1,1,2-trifluoroethyl)pyridine: is a fluorinated pyridine derivative. The presence of bromine and trifluoroethyl groups in its structure makes it a valuable compound in various chemical reactions and applications. Fluorinated compounds are known for their unique properties, including high stability and reactivity, which make them useful in pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(1,1,2-trifluoroethyl)pyridine typically involves the bromination of 2-(1,1,2-trifluoroethyl)pyridine. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-(1,1,2-trifluoroethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used along with bases like potassium carbonate in solvents like toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride (LiAlH4) are used under appropriate conditions.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Oxidation and Reduction: Products include pyridine N-oxides and dehalogenated pyridines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-2-(1,1,2-trifluoroethyl)pyridine is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. The presence of fluorine atoms can improve the metabolic stability and bioavailability of pharmaceuticals .
Industry: In the agrochemical industry, it is used to develop new pesticides and herbicides with improved efficacy and environmental profiles. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(1,1,2-trifluoroethyl)pyridine depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form desired products. In biological systems, the trifluoroethyl group can enhance the compound’s interaction with biological targets, improving its efficacy and selectivity .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Iodo-5-trifluoromethyl-pyridine
- 1,3-Bis(trifluoromethyl)-5-bromobenzene
Comparison: Compared to these similar compounds, 5-Bromo-2-(1,1,2-trifluoroethyl)pyridine offers unique reactivity due to the presence of both bromine and trifluoroethyl groups. This dual functionality allows for a wider range of chemical transformations and applications, making it a versatile compound in various fields .
Eigenschaften
Molekularformel |
C7H5BrF3N |
|---|---|
Molekulargewicht |
240.02 g/mol |
IUPAC-Name |
5-bromo-2-(1,1,2-trifluoroethyl)pyridine |
InChI |
InChI=1S/C7H5BrF3N/c8-5-1-2-6(12-3-5)7(10,11)4-9/h1-3H,4H2 |
InChI-Schlüssel |
CQDKJVZDNUOZLP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Br)C(CF)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(Cyanomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13470125.png)

![Methyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13470147.png)

![2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13470161.png)

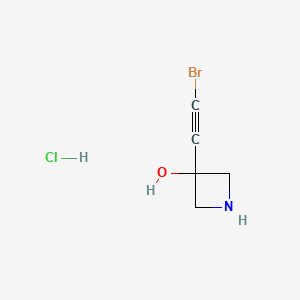
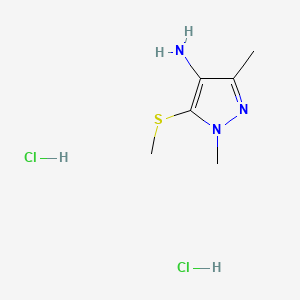

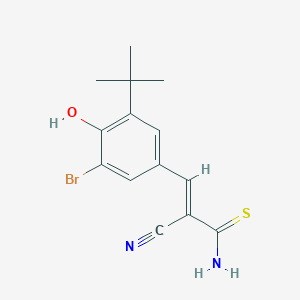
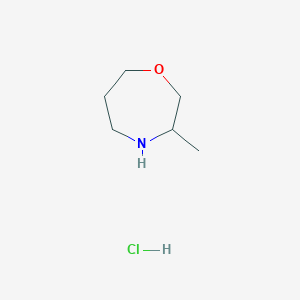
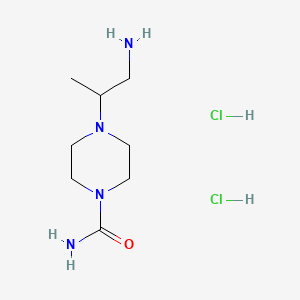
![1-(5-cyano-2,4-difluorophenyl)-3-{2-[3-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,2,4-triazol-1-yl]ethyl}urea](/img/structure/B13470182.png)
